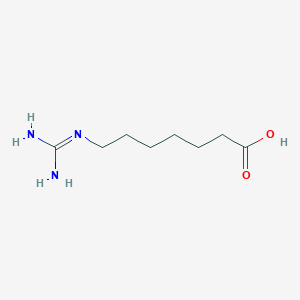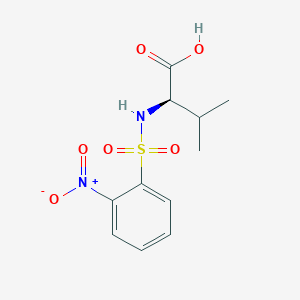![molecular formula C17H22N2O2 B8537214 Tert-butyl 6,7,8,9-tetrahydropyrido[1,2-a]indol-8-ylcarbamate](/img/structure/B8537214.png)
Tert-butyl 6,7,8,9-tetrahydropyrido[1,2-a]indol-8-ylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 6,7,8,9-tetrahydropyrido[1,2-a]indol-8-ylcarbamate is a complex organic compound that belongs to the class of carbamates This compound is characterized by its unique structure, which includes a tetrahydro-pyridoindole core and a tert-butyl ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 6,7,8,9-tetrahydropyrido[1,2-a]indol-8-ylcarbamate typically involves multiple steps. One common method starts with the preparation of the tetrahydro-pyridoindole core through a cyclization reaction. This is followed by the introduction of the carbamic acid tert-butyl ester group via a carbamoylation reaction. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and scalability. Key considerations include the selection of raw materials, reaction kinetics, and purification techniques to achieve high-quality product suitable for various applications.
化学反応の分析
Types of Reactions
Tert-butyl 6,7,8,9-tetrahydropyrido[1,2-a]indol-8-ylcarbamate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
科学的研究の応用
Tert-butyl 6,7,8,9-tetrahydropyrido[1,2-a]indol-8-ylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its therapeutic potential in treating neurological disorders and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Tert-butyl 6,7,8,9-tetrahydropyrido[1,2-a]indol-8-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. Detailed studies have shown that it can influence neurotransmitter levels, enzyme activity, and gene expression, contributing to its diverse biological effects.
類似化合物との比較
Similar Compounds
- (6,7,8,9-Tetrahydro-pyrido[1,2-a]indol-8-yl)-carbamic acid methyl ester
- (6,7,8,9-Tetrahydro-pyrido[1,2-a]indol-8-yl)-carbamic acid ethyl ester
- (6,7,8,9-Tetrahydro-pyrido[1,2-a]indol-8-yl)-carbamic acid isopropyl ester
Uniqueness
Compared to its analogs, Tert-butyl 6,7,8,9-tetrahydropyrido[1,2-a]indol-8-ylcarbamate is unique due to its tert-butyl ester group, which imparts distinct physicochemical properties. This functional group can influence the compound’s solubility, stability, and reactivity, making it suitable for specific applications where other esters may not be as effective.
特性
分子式 |
C17H22N2O2 |
|---|---|
分子量 |
286.37 g/mol |
IUPAC名 |
tert-butyl N-(6,7,8,9-tetrahydropyrido[1,2-a]indol-8-yl)carbamate |
InChI |
InChI=1S/C17H22N2O2/c1-17(2,3)21-16(20)18-13-8-9-19-14(11-13)10-12-6-4-5-7-15(12)19/h4-7,10,13H,8-9,11H2,1-3H3,(H,18,20) |
InChIキー |
NFSFIFHYJTYGHC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1CCN2C(=CC3=CC=CC=C32)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


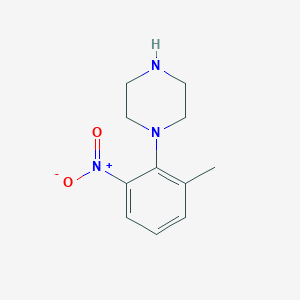
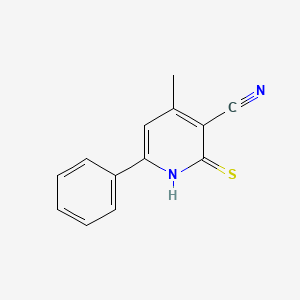
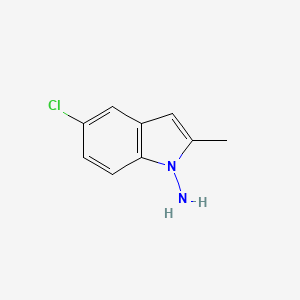
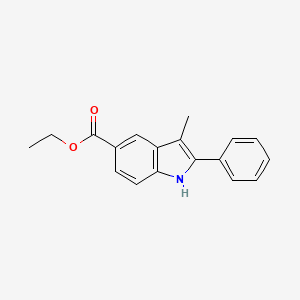
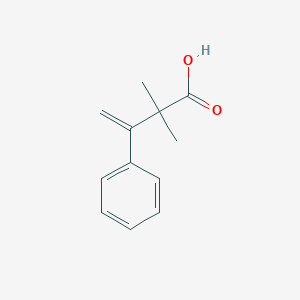
![Acetamide,n-[2-[2-(3,4-dichlorophenyl)-1h-pyrrol-1-yl]ethyl]-](/img/structure/B8537157.png)
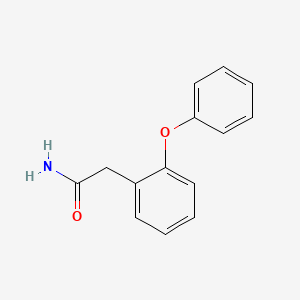
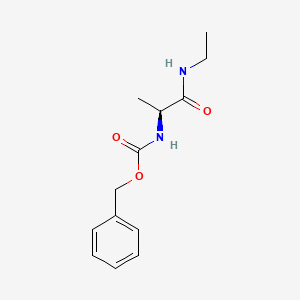
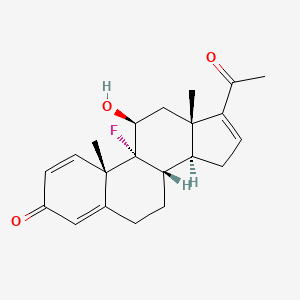
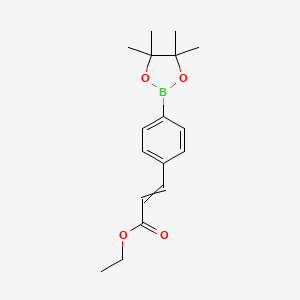
![N-[1-(Methylsulfanyl)-2-nitroethenyl]prop-2-yn-1-amine](/img/structure/B8537206.png)
![3-(1H-Pyrrol-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8537208.png)
